molecular formula C20H22ClNO4 B5150281 isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate

isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate

Cat. No. B5150281
M. Wt: 375.8 g/mol
InChI Key: CLOVNDDDUCQJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate, also known as MK-886, is a potent and selective inhibitor of the 5-lipoxygenase activating protein (FLAP) that plays a crucial role in the biosynthesis of leukotrienes, which are involved in various inflammatory and allergic diseases. MK-886 has been widely used in scientific research to investigate the mechanism of action of FLAP and the role of leukotrienes in disease pathogenesis.

Mechanism of Action

Isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate exerts its pharmacological effects by binding to FLAP, a protein that is essential for the activation of 5-lipoxygenase, an enzyme that catalyzes the biosynthesis of leukotrienes. By inhibiting FLAP, isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate blocks the production of leukotrienes and reduces inflammation and immune responses.
Biochemical and Physiological Effects:
The inhibition of FLAP by isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate has been shown to reduce the production of leukotrienes and other inflammatory mediators, leading to a decrease in inflammation and immune responses. In addition, isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

Isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate has several advantages as a research tool, including its high potency and selectivity for FLAP, its well-established mechanism of action, and its ability to reduce the production of leukotrienes and other inflammatory mediators. However, isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in experimental settings.

Future Directions

There are several future directions for research on isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate and its potential applications. One area of interest is the development of more potent and selective FLAP inhibitors that can be used as therapeutic agents for inflammatory and allergic diseases. Another area of interest is the investigation of the role of leukotrienes in cancer pathogenesis and the potential use of FLAP inhibitors like isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate as anticancer agents. Finally, the development of new methods for the synthesis of isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate and related compounds may also be an area of future research.

Synthesis Methods

Isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate can be synthesized using a multistep synthetic route that involves the reaction of 3-chloro-2-methylphenyl isocyanate with 4-hydroxybenzoic acid to form the corresponding amide, which is then coupled with isopropyl 2-bromo-2-methylpropanoate using a palladium-catalyzed cross-coupling reaction. The resulting intermediate is then treated with thionyl chloride and 4-hydroxyphenylacetic acid to yield the final product.

Scientific Research Applications

Isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate has been extensively used in scientific research to investigate the role of FLAP and leukotrienes in various diseases, including asthma, arthritis, and cancer. The inhibition of FLAP by isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate has been shown to reduce the production of leukotrienes and alleviate the symptoms of asthma and arthritis in animal models. In addition, isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.

properties

IUPAC Name

propan-2-yl 2-[4-[(3-chloro-2-methylphenyl)carbamoyl]phenoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4/c1-12(2)25-20(24)14(4)26-16-10-8-15(9-11-16)19(23)22-18-7-5-6-17(21)13(18)3/h5-12,14H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOVNDDDUCQJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)OC(C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.